(E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Biological Activity
The compound (E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C16H14N4O2S. It features a unique structural framework that combines a pyrazole ring and a thiophene moiety , which is significant in influencing its biological properties. The presence of the hydroxyphenyl group enhances its potential for biological interactions, making it a subject of interest in pharmacological studies.
While specific mechanisms for this compound are not extensively documented, pyrazole derivatives typically exhibit various mechanisms based on their functional groups. Common mechanisms include:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for specific enzymes, which can be crucial in treating diseases like cancer and inflammation.
- Receptor Interaction : Some derivatives may interact with specific receptors or ion channels, influencing physiological responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including those with carbohydrazide moieties, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For example, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. A comparative study indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents like diclofenac sodium .
Anticancer Properties
The antiproliferative effects of pyrazole derivatives have been explored through various in vitro assays. Compounds featuring the thiophene and pyrazole frameworks have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, some derivatives demonstrated significant activity against cancer cell lines with IC50 values indicating effective potency .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications at the thiophene position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allowed for better interaction with bacterial cell walls .
- Anti-inflammatory Mechanism : In an experimental model involving carrageenan-induced edema in rats, a related pyrazole derivative exhibited notable anti-inflammatory effects, suggesting potential therapeutic applications for inflammatory diseases .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly at lower concentrations compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Data Summary
Properties
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10(11-4-6-12(21)7-5-11)17-20-16(22)14-9-13(18-19-14)15-3-2-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVOEUQBEJSUEB-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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